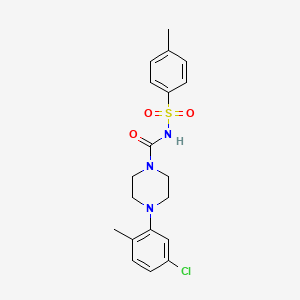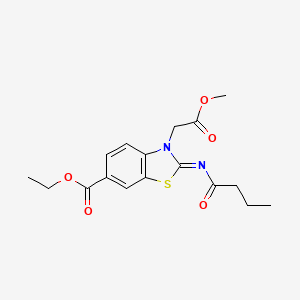![molecular formula C17H20ClN3S B2805136 N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine CAS No. 478246-71-8](/img/structure/B2805136.png)
N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine” is a chemical compound . It is used in scientific research due to its unique structure, which allows for diverse applications, including drug discovery and development, molecular biology studies, and medicinal chemistry investigations.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and computational methods like density functional theory (DFT). These methods can provide information about the 3D structure of the molecule, the types of bonds present, and the overall shape of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Transformations
Some Transformations of Quinazolinone Derivatives : Research has explored the condensation and cyclization reactions involving quinazolinone derivatives, leading to the formation of compounds with potential biological activities. These studies are crucial for understanding how chemical modifications can affect the properties and applications of these compounds (Markosyan et al., 2018).
Synthesis of Quinazolinone and Dihydroquinazoline Derivatives : Investigations into the synthesis of various quinazolinone derivatives reveal the versatility of these compounds in forming peptidomimetic building blocks, highlighting their significance in medicinal chemistry (Marinko et al., 2000).
Regioselective Sulfonylation of Quinazolin-4(3H)-ones : The study on the sulfonylation of quinazolin-4(3H)-ones provides insights into the chemical behavior of these compounds under different conditions, offering pathways to novel derivatives with potential applications (Mertens et al., 2013).
Chemical Properties and Applications
Antitumor and Antibacterial Activity of Quinazoline Derivatives : A study focused on the synthesis of dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives demonstrates their antitumor and antibacterial activities. This research underscores the potential of quinazoline compounds in the development of new therapeutic agents (Markosyan et al., 2019).
Direct Amination of Quinazolin-4(3H)-ones : The efficient direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source at room temperature represents a significant methodological advancement in the synthesis of 4-(dimethylamino)quinazolines, highlighting the potential for developing novel compounds with enhanced properties (Chen et al., 2015).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3S/c1-21(2)16-13-8-4-6-10-15(13)19-17(20-16)22-11-12-7-3-5-9-14(12)18/h3,5,7,9H,4,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAORWTZYSEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)
![N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2805063.png)

![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)


![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)


![N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2805073.png)
